molecular formula C21H25NO4S B12134741 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide

Cat. No.: B12134741
M. Wt: 387.5 g/mol
InChI Key: DSAGITAMVZWSKP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide is a synthetic organic compound Its structure includes a tetrahydrothiophene ring with a dioxido group, an ethylbenzyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the tetrahydrothiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the dioxido group: Oxidation reactions using oxidizing agents like hydrogen peroxide or peracids.

    Attachment of the ethylbenzyl group: This can be done through alkylation reactions using ethylbenzyl halides.

    Formation of the methoxybenzamide moiety: This involves amide bond formation between a methoxybenzoic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation of the sulfur atom or other functional groups.

    Reduction: Reduction of the dioxido group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzene ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide may have applications in:

    Medicinal Chemistry: Potential as a drug candidate or intermediate in drug synthesis.

    Materials Science: Use in the development of new materials with specific properties.

    Chemical Research: Study of its reactivity and properties for academic and industrial research.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-methoxybenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2-methoxybenzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)-2-methoxybenzamide may have unique properties due to the presence of the ethyl group, which could influence its reactivity, solubility, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]-2-methoxybenzamide

InChI

InChI=1S/C21H25NO4S/c1-3-16-8-10-17(11-9-16)14-22(18-12-13-27(24,25)15-18)21(23)19-6-4-5-7-20(19)26-2/h4-11,18H,3,12-15H2,1-2H3

InChI Key

DSAGITAMVZWSKP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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